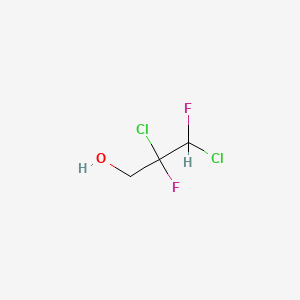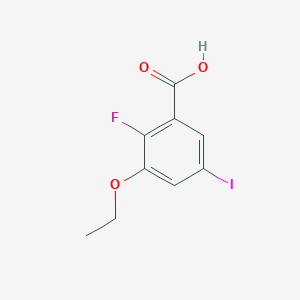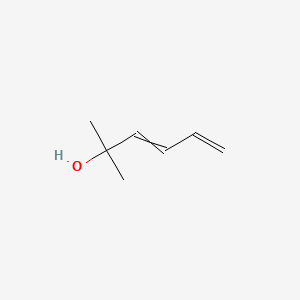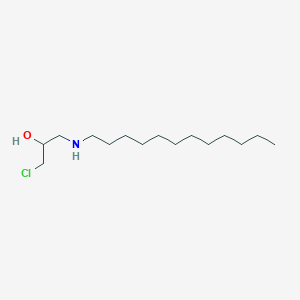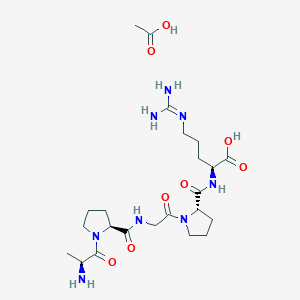
Enterostatin, human, mouse, rat acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enterostatin, human, mouse, rat acetate is a pentapeptide primarily involved in the regulation of food intake. It is derived from the cleavage of pancreatic procolipase and has been shown to reduce fat intake in various species, including humans, mice, and rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
Enterostatin, human, mouse, rat acetate can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection agents like TFA .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, often exceeding 95%. The final product is purified using techniques such as HPLC and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Enterostatin, human, mouse, rat acetate primarily undergoes hydrolysis and enzymatic cleavage. It is relatively stable under physiological conditions but can be hydrolyzed by proteases in the gastrointestinal tract .
Common Reagents and Conditions
The synthesis of this compound involves reagents like Fmoc-protected amino acids, coupling agents (HBTU, DIC), and deprotection agents (TFA). The reactions are typically carried out in anhydrous DMF or DCM .
Major Products Formed
The major product formed from the synthesis of this compound is the pentapeptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
Scientific Research Applications
Enterostatin, human, mouse, rat acetate has several scientific research applications:
Biology: It is used to study the regulation of food intake and energy balance.
Medicine: Research on enterostatin focuses on its potential therapeutic applications in obesity and metabolic disorders.
Chemistry: Enterostatin is used as a model peptide in studies of peptide synthesis and hydrolysis.
Industry: It is used in the development of weight management supplements and pharmaceuticals.
Mechanism of Action
Enterostatin, human, mouse, rat acetate exerts its effects by binding to the β-subunit of F1-ATPase on the plasma membrane of target cells. This binding activates various intracellular pathways, including cAMP, AMP-kinase, and MAP-kinase pathways. The peptide reduces fat intake by inhibiting gastric motility, releasing serotonin, and suppressing the hunger hormone agouti-related peptide (AgRP) .
Comparison with Similar Compounds
Similar Compounds
Galanin: A peptide that stimulates fat intake.
Agouti-related peptide (AgRP): Another peptide that promotes fat intake.
Neuropeptide Y (NPY): Stimulates carbohydrate intake.
Uniqueness
Enterostatin, human, mouse, rat acetate is unique in its selective suppression of fat intake without affecting carbohydrate intake. Its mechanism of action involves specific pathways that are distinct from those of other peptides like galanin and AgRP .
Properties
Molecular Formula |
C23H40N8O8 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H36N8O6.C2H4O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;1-2(3)4/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |
InChI Key |
DPFSZFSCMSELKJ-WFGXUCIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
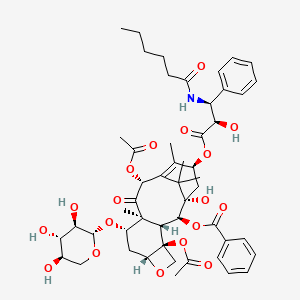
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

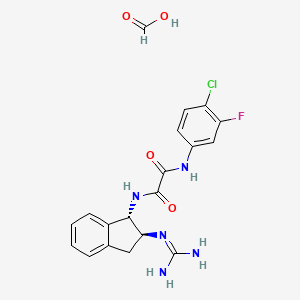

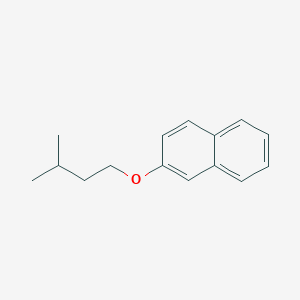
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
